(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate
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Overview
Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate is an organic compound with the molecular formula C₁₅H₁₀N₂O₈. It is characterized by the presence of both nitro and benzodioxole groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate typically involves the esterification of (6-Nitro-1,3-benzodioxol-5-yl)methanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate: Unique due to the presence of both nitro and benzodioxole groups.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a benzodioxole moiety but differs in the rest of the structure.
Uniqueness
This compound is unique due to its dual nitro and benzodioxole functionalities, which impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O8/c18-15(9-2-1-3-11(4-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNVUVCDHDBEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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